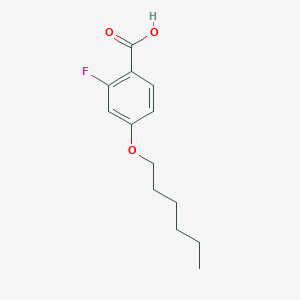

2-氟-4-己氧基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Fluoro-4-hexyloxybenzoic acid is a chemical compound that belongs to the family of benzoic acids, which are known for their importance in various chemical and pharmaceutical applications. Although the specific compound 2-fluoro-4-hexyloxybenzoic acid is not directly discussed in the provided papers, related compounds such as 4-chloro-2-fluoro-5-nitrobenzoic acid , 2,4-dihydroxybenzoic acid , and 2-chloro-6-fluorobenzoic acid are mentioned and can provide insights into the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves multistep reactions that can include nitration, chlorination, and other functional group transformations. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a multireactive building block for the synthesis of various heterocyclic compounds . This suggests that 2-fluoro-4-hexyloxybenzoic acid could potentially be synthesized through similar methods, with modifications to introduce the hexyloxy group at the appropriate position on the benzene ring.

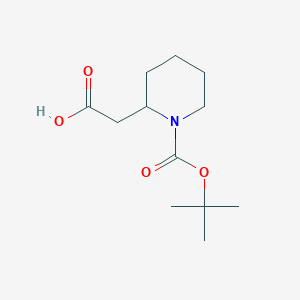

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is characterized by the presence of a carboxylic acid group attached to a benzene ring that may have additional substituents. The structure of 2-fluoro-4-hexyloxybenzoic acid would include a fluorine atom at the second position and a hexyloxy group at the fourth position of the benzene ring. The co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid provides an example of how substituents on the benzene ring can influence the overall molecular geometry and crystal packing .

Chemical Reactions Analysis

Benzoic acid derivatives can participate in a variety of chemical reactions, including esterification, amidation, and coupling reactions. The presence of electron-withdrawing groups such as fluorine can affect the reactivity of the carboxylic acid group. The papers do not provide specific reactions for 2-fluoro-4-hexyloxybenzoic acid, but the reported chemistry of similar compounds can be used to predict its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. The presence of a fluorine atom, for example, can increase the acidity of the carboxylic acid group and affect the compound's solubility and boiling point. The vibrational spectra and HOMO-LUMO studies of 2-chloro-6-fluorobenzoic acid provide insights into the electronic properties and potential non-linear optical (NLO) behavior of halogenated benzoic acids . These studies can be extrapolated to predict the properties of 2-fluoro-4-hexyloxybenzoic acid.

科学研究应用

金属有机骨架(MOFs)

氟代苯甲酸衍生物,如2-氟苯甲酸,已被用于合成稀土金属有机骨架(RE MOFs)。由于在储气、分离和催化中的潜在应用,这些材料引起了极大的兴趣。氟原子的引入会影响 MOF 的结构和性质,例如增强其稳定性或改变其孔环境,这对于其在催化和气体分离过程中的应用至关重要 (Vizuet et al., 2021)。

生物降解研究

对氟苯甲酸的研究揭示了氟代芳香族化合物的生物降解途径。关于能够降解氟代苯甲酸的微生物的研究为环境修复技术提供了见解,特别是对于持久性有机污染物的降解。这些研究对于理解复杂的氟代化合物如何在自然界中分解至关重要,并且可以导致更有效的环境清理策略 (Boersma et al., 2004)。

杀虫剂化合物的合成

氟代苯甲酸衍生物已用于合成杀虫剂化合物,突出了它们在开发新农药方面的潜力。苯甲酸衍生物用氟原子进行改性可以显着影响这些化合物的生物活性,为设计更有效的杀虫剂提供了一条途径 (Mohan et al., 2004)。

有机电子学

已经探索了用氟代苯甲酸衍生物改性有机材料以改善有机电子器件的性能。例如,在改性聚合材料的导电性中使用氟代化合物显示出开发更有效的有机太阳能电池和其他电子器件的前景。这项研究表明氟代苯甲酸在有机电子学领域具有潜力,它们可以影响有机半导体的电荷传输和稳定性 (Tan et al., 2016)。

药学应用

在药理学中,氟代苯甲酸衍生物已被用于合成具有潜在抗菌和抗真菌特性的化合物。氟原子的加入可以增强药物化合物的生物活性和特异性,使其在药物发现和开发中具有价值。对这些化合物的研究提供了对其作用机制和潜在治疗应用的见解 (Borys et al., 2019)。

属性

IUPAC Name |

2-fluoro-4-hexoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO3/c1-2-3-4-5-8-17-10-6-7-11(13(15)16)12(14)9-10/h6-7,9H,2-5,8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUUAOLMGQMMTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC(=C(C=C1)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379053 |

Source

|

| Record name | 2-Fluoro-4-hexyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-hexyloxybenzoic acid | |

CAS RN |

128895-75-0 |

Source

|

| Record name | 2-Fluoro-4-hexyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135012.png)

![2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B135021.png)

![7-Methylbenz[a]anthracene](/img/structure/B135024.png)